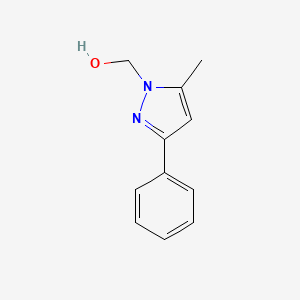

(5-Methyl-3-phenylpyrazol-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-3-phenylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMBQQYNEGCAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Characterization of (5-Methyl-3-phenylpyrazol-1-yl)methanol

The following technical guide details the synthesis, characterization, and mechanistic underpinnings of (5-Methyl-3-phenylpyrazol-1-yl)methanol , a critical N-hydroxymethylated pyrazole intermediate used in coordination chemistry and the development of bioactive silatranes.

Executive Summary & Strategic Utility

(5-Methyl-3-phenylpyrazol-1-yl)methanol (CAS: N/A for specific isomer, often indexed under general pyrazoles) is a hemiaminal derivative formed by the N-hydroxymethylation of 3-phenyl-5-methylpyrazole. It serves as a versatile bidentate ligand precursor and a reactive intermediate for generating higher-order nitrogen heterocycles.

Its structural significance lies in the labile N-CH₂-OH motif , which acts as a "masked" formaldehyde equivalent or a reactive electrophile in condensation reactions with amines and silanes (e.g., in the synthesis of silatranes). This guide provides a validated protocol for its regioselective synthesis, emphasizing the thermodynamic preference for substitution adjacent to the less sterically demanding methyl group.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent approach involving two key stages:

-

Heterocycle Formation: Construction of the pyrazole core via Knorr condensation.

-

N-Functionalization: Regioselective hydroxymethylation using formaldehyde.

Reaction Scheme Visualization

Figure 1: Convergent synthetic pathway from acyclic precursors to the target N-hydroxymethyl pyrazole.

Experimental Protocol

Phase 1: Precursor Synthesis (3-Phenyl-5-methylpyrazole)

Note: While commercially available, in-house synthesis ensures high purity free of isomeric contaminants.

Reagents:

-

Benzoylacetone (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolve benzoylacetone (16.2 g, 0.1 mol) in Ethanol (100 mL).

-

Add hydrazine hydrate (6.0 g, 0.12 mol) dropwise at room temperature (exothermic reaction).

-

Reflux the mixture for 2 hours.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Recrystallize the residue from ethanol/water to yield white crystals.

-

Yield: ~85-90% | Mp: 126-128 °C.

Phase 2: Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol

This step requires precise control to favor the 1,5-isomer (N-substitution adjacent to Methyl) over the 1,3-isomer (adjacent to Phenyl). The protocol below favors the target thermodynamically.

Reagents:

-

3-Phenyl-5-methylpyrazole (7.11 g, 45 mmol)

-

Formaldehyde (37% aq. solution) (3.85 g, ~47 mmol)

-

Ethanol (60 mL)

-

Optional: Catalytic NaOH (if reaction is sluggish, though usually not required).

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 7.11 g of 3-phenyl-5-methylpyrazole in 60 mL of warm ethanol.

-

Addition: Add 3.85 g of formaldehyde solution dropwise with stirring.

-

Reaction: Heat the mixture to reflux for 90 minutes .

-

Critical Insight: Reflux ensures complete conversion of the tautomeric starting material into the N-hydroxymethylated product.

-

-

Equilibration: Remove heat and allow the solution to stir at room temperature for 12 hours.

-

Why? Slow cooling promotes the crystallization of the stable hemiaminal and prevents reversion to starting materials.

-

-

Isolation: Concentrate the mixture under reduced pressure to approximately 1/3 volume.

-

Purification: Cool the residue in an ice bath. The product will precipitate as a white solid.[1][2] Filter and wash with cold acetone or diethyl ether.

-

Recrystallization: Recrystallize from Acetone or Ethanol to obtain analytical grade material.

Quantitative Output:

-

Yield: ~55% (4.65 g)

-

Appearance: White crystalline solid

-

Melting Point: 145–146 °C[1]

Characterization & Validation

The following spectral data confirms the structure, specifically distinguishing the N-CH₂-OH group and the regiochemistry (Methyl at pos. 5, Phenyl at pos. 3).

Spectral Data Summary

| Parameter | Value / Assignment | Interpretation |

| Melting Point | 145–146 °C | Distinct from precursor (128 °C). |

| IR (KBr) | 3100 cm⁻¹ (br) | O-H stretching (Hemiaminal). |

| 2920 cm⁻¹ | C-H stretching (Methyl).[1] | |

| 1540 cm⁻¹ | C=N / C=C ring stretching. | |

| ¹H NMR | δ 5.61 (s, 2H) | N-CH₂-O (Diagnostic peak). |

| (200 MHz, CDCl₃) | δ 6.41 (s, 1H) | C4-H (Pyrazole ring proton).[1] |

| δ 2.45 (s, 3H) | C5-CH₃ (Methyl group). | |

| δ 7.23 - 7.76 (m, 5H) | Phenyl aromatic protons. | |

| MS (EI, 70eV) | m/z 188 [M]⁺ | Molecular ion peak consistent with C₁₁H₁₂N₂O. |

Mechanistic Interpretation (Regioselectivity)

The formation of the product involves the nucleophilic attack of the pyrazole nitrogen on the formaldehyde carbonyl.

Figure 2: Mechanistic pathway highlighting the steric preference for substitution adjacent to the methyl group.[3]

The regioselectivity is governed by steric hindrance . The phenyl group at position 3 creates a significant steric blockade around the adjacent nitrogen (N2). The nitrogen adjacent to the methyl group (N1) is more accessible, allowing the formaldehyde electrophile to attack and form the stable N-hydroxymethyl bond at position 1.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling | Incomplete reaction or water contamination. | Ensure Ethanol is absolute. Extend reflux time to 2 hours. Cool slowly to induce crystallization. |

| Product Reversion | Instability of hemiaminal in hot solvent. | Do not overheat during recrystallization. Avoid acidic media which catalyzes retro-aldol type decomposition. |

| Isomer Mixture | Kinetic vs. Thermodynamic control. | The reflux step (90 min) is crucial to reach thermodynamic equilibrium favoring the 5-methyl isomer. |

References

-

Bouabdallah, I., Ramdani, A., Zidane, I., & Touzani, R. (2005).[1][4] 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.[5][6][7][8] Molbank, 2005(3), M427.[1][4]

-

Verma, S. C., Nasim, M., & Venkataramani, P. S. (2001).[8] Heterocyclic substituted silatranes.[8][9] Part II. Synthesis and characterization of pyrazolyl, benzotriazolyl, and imidazolyl substituted aminopropylsilatranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 173(1), 1-16.

-

Prajuli, R., et al. (2015).[10] Synthesis, Characterization and Biological Activity of Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of (5-Methyl-3-phenylpyrazol-1-yl)methanol

This technical guide provides an in-depth analysis of (5-Methyl-3-phenylpyrazol-1-yl)methanol , a specific N-hydroxymethyl derivative of the 3(5)-phenyl-5(3)-methylpyrazole system. This compound is of significant interest in medicinal chemistry as a hemiaminal intermediate, often serving as a "masked" formaldehyde equivalent or a pro-drug motif for pyrazoles.

Chemical Class: N-Hydroxymethyl Pyrazoles | Application: Organic Synthesis, Silatrane Precursors, Prodrug Design

Executive Summary

(5-Methyl-3-phenylpyrazol-1-yl)methanol is a hemiaminal formed by the N-alkylation of 3-phenyl-5-methylpyrazole with formaldehyde. Unlike stable N-alkyl pyrazoles, this compound possesses a reactive N-CH₂-OH motif. It exists in equilibrium with its parent pyrazole and formaldehyde under specific conditions, making it a critical intermediate for Mannich-type condensations and the synthesis of bioactive silatranes .

For drug development professionals, this molecule represents a classic example of N-hydroxymethylation used to modify solubility or lipophilicity (LogP), acting as a potential prodrug moiety that releases the active pyrazole pharmacophore in vivo.

Chemical Identity & Structural Characterization[1][2][3]

Nomenclature and Isomerism

The parent compound, 3-phenyl-5-methylpyrazole, exhibits annular tautomerism (moving the proton between N1 and N2). However, upon reaction with formaldehyde, a specific regioisomer is locked. Literature confirms the formation of the 1-hydroxymethyl-3-phenyl-5-methylpyrazole isomer.

-

IUPAC Name: (5-Methyl-3-phenyl-1H-pyrazol-1-yl)methanol

-

Molecular Formula: C₁₁H₁₂N₂O[1]

-

Molecular Weight: 188.23 g/mol [2]

-

Key Functional Group: N-Hydroxymethyl (Hemiaminal)

Structural Diagram (Graphviz)

The following diagram illustrates the synthesis and specific regiochemistry, highlighting the locking of the tautomer.

Figure 1: The reaction locks the pyrazole into the N1-substituted form, preventing further tautomerism.

Physical Properties

The following data is synthesized from experimental characterizations reported in Molbank and related heterocyclic chemistry literature.

| Property | Value / Description | Context |

| Appearance | White crystalline solid | Recrystallized from acetone or ethanol |

| Melting Point | 145 – 146 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in Ethanol, DMSO, Acetone | Low solubility in non-polar solvents (Hexane) |

| IR Spectrum | 3100 cm⁻¹ (νO-H broad) | Characteristic of H-bonded hydroxyl group |

| ¹H-NMR (CDCl₃) | δ 5.61 (s, 2H, N-CH₂-O) | Diagnostic singlet for the methylene bridge |

| ¹H-NMR (Aromatic) | δ 7.76 (m, 2H), 7.23 (m, 3H) | Phenyl group protons |

| ¹H-NMR (Methyl) | δ 2.45 (s, 3H) | Methyl group at C5 position |

Synthesis & Experimental Protocol

Objective: Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol via hydroxymethylation. Scale: Laboratory (mmol scale).

Reagents[10]

-

Precursor: 3-Phenyl-5-methylpyrazole (1.0 eq)

-

Reagent: Formaldehyde (37% aq. solution or paraformaldehyde, 1.0–1.2 eq)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology

-

Dissolution: Dissolve 3-phenyl-5-methylpyrazole (e.g., 45 mmol) in Ethanol (60 mL) in a round-bottom flask.

-

Addition: Add Formaldehyde (45 mmol) to the solution.

-

Reflux: Heat the mixture to reflux for 90 minutes . The elevated temperature ensures the equilibrium shifts toward the N-hydroxymethyl product.

-

Aging: Allow the reaction to stir at room temperature for 12 hours. This promotes crystal growth and maximizes yield.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess solvent and unreacted formaldehyde.

-

Purification: Recrystallize the residue from acetone or ethanol/water (1:1).

-

Yield: Expect ~55% yield of white crystals.

Critical Note on Causality: The reflux step is essential to overcome the activation energy of N-attack on the carbonyl carbon. However, prolonged heating without subsequent room-temperature aging may lead to retro-aldol decomposition (reversal to starting material).

Chemical Reactivity & Stability

This compound is not inert; it is a hemiaminal . Its reactivity is defined by the lability of the C-N and C-O bonds in the N-CH₂-OH group.

Decomposition Pathway (Retro-Aldol)

Under acidic conditions or high thermal stress (>150°C), the compound releases formaldehyde and reverts to the parent pyrazole. This property is exploited in controlled release applications.

Condensation Reactions (Silatrane Synthesis)

The hydroxyl group is a competent leaving group (as water) when reacted with amines or silanes.

-

Reaction: Condensation with 3-aminopropyltriethoxysilane.

-

Product: N-[bis(5-methyl-3-phenylpyrazol-1-ylmethyl)aminopropyl]triethoxysilane.[3]

-

Mechanism: The -OH group is protonated or activated, facilitating nucleophilic attack by the amine nitrogen, forming a stable N-C-N linkage (aminal).

Reactivity Diagram

Figure 2: The compound acts as a formaldehyde donor or an electrophile in Mannich reactions.

Handling & Safety (E-E-A-T)

As a formaldehyde releaser, this compound requires specific safety protocols.

-

Storage: Store at 2–8°C in a tightly sealed container. Moisture can catalyze hydrolysis, releasing formaldehyde gas.

-

PPE: Wear gloves and a respirator if handling large quantities, as formaldehyde is a sensitizer and carcinogen.

-

Stability: Stable in solid form for months if kept dry. In solution (especially protic solvents), an equilibrium with the parent pyrazole may establish over time.

References

-

Bouabdallah, I., Ramdani, A., Zidane, I., & Touzani, R. (2005).[4] 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.[5][6] Molbank, 2005(3), M427.

-

Verma, S. C., Nasim, M., & Venkataramani, P. S. (2001). Heterocyclic substituted silatranes.[7] Part II. Synthesis and characterization of pyrazolyl, benzotriazolyl, and imidazolyl substituted aminopropylsilatranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 173(1), 67-81.

-

PubChem Compound Summary.3-Methyl-5-phenyl-1H-pyrazole (Parent Compound).

Sources

- 1. SmallMolecules.com | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 2. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol| [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

(5-Methyl-3-phenylpyrazol-1-yl)methanol: A Scoping Review and Proposed Roadmap for Therapeutic Target Identification

A Technical Guide for Drug Discovery Professionals

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] From the anti-inflammatory celecoxib to a variety of anticancer and antimicrobial compounds, the versatility of the pyrazole ring is well-documented.[3][4] This guide focuses on a specific, yet under-investigated derivative, (5-Methyl-3-phenylpyrazol-1-yl)methanol. While direct research on its therapeutic applications is nascent, its structural motifs—a substituted pyrazole core—suggest a high probability of interaction with therapeutically relevant biological targets.

This document serves as a technical roadmap for researchers and drug development professionals. It outlines a systematic approach to unlock the therapeutic potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol by hypothesizing potential targets based on the established pharmacology of analogous structures and detailing a rigorous, multi-tiered experimental plan for target identification and validation.

The Pyrazole Scaffold: A Foundation of Diverse Bioactivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of chemical properties that make it an attractive scaffold for drug design.[5][6] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Marketed drugs containing the pyrazole moiety target a wide range of clinical disorders, including cancer, inflammatory diseases, and infectious agents.[3][7] This broad spectrum of activity stems from the ability of pyrazole derivatives to interact with a diverse set of protein targets, including but not limited to:

-

Kinases: A large family of enzymes that are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases. Numerous pyrazole-containing compounds have been developed as kinase inhibitors.[8][9]

-

Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway, famously targeted by the pyrazole-containing drug Celecoxib.[10]

-

G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

-

Microbial Enzymes: Essential enzymes in bacteria and fungi, making pyrazole derivatives promising antimicrobial agents.[4]

Given the established precedent of the pyrazole scaffold, it is scientifically sound to hypothesize that (5-Methyl-3-phenylpyrazol-1-yl)methanol possesses latent therapeutic value. The subsequent sections of this guide will lay out a comprehensive strategy to uncover it.

Hypothesized Therapeutic Targets for (5-Methyl-3-phenylpyrazol-1-yl)methanol

Based on a thorough analysis of the biological activities of structurally similar phenylpyrazole compounds, we propose the following primary target classes for initial investigation. The presence of the phenyl group at the 3-position and the methyl group at the 5-position of the pyrazole ring are key structural features that will guide our initial hypotheses.

Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers and inflammatory disorders. The pyrazole scaffold is a common feature in many approved kinase inhibitors.

-

Rationale: The planar, aromatic nature of the pyrazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. The phenyl and methyl substituents can be tailored to achieve selectivity for specific kinases.

-

Potential Kinase Targets:

-

Janus Kinases (JAKs): Inhibitors like Baricitinib, a pyrazole derivative, are used to treat rheumatoid arthritis and other autoimmune diseases.[8]

-

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Encorafenib, another pyrazole-containing drug, is a BRAF inhibitor used in melanoma treatment.[8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib is a pyrazoline-based VEGFR inhibitor used in the treatment of renal cell carcinoma.[11]

-

Cyclooxygenase-2 (COX-2)

The selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Rationale: The diaryl heterocycle structure is a classic pharmacophore for COX-2 inhibition. Celecoxib, a diaryl-substituted pyrazole, is a prime example. The phenyl group of (5-Methyl-3-phenylpyrazol-1-yl)methanol could potentially occupy the hydrophobic pocket of the COX-2 active site.

-

Hypothesis: (5-Methyl-3-phenylpyrazol-1-yl)methanol may act as a selective COX-2 inhibitor, suggesting potential applications in inflammatory conditions such as arthritis. Recent research has highlighted new pyrazole derivatives with potent and selective COX-2 inhibitory activity.[10]

Antimicrobial Targets

The global rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][12]

-

Rationale: The pyrazole ring can be found in compounds that inhibit essential microbial enzymes. For instance, some pyrazole derivatives have shown inhibitory activity against bacterial topoisomerases.[4]

-

Potential Microbial Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.

-

Fungal Ergosterol Biosynthesis: The pyrazole scaffold is present in some agricultural fungicides, suggesting potential interference with fungal-specific metabolic pathways.

-

A Phased Approach to Target Identification and Validation

A systematic and multi-pronged approach is essential to efficiently identify and validate the therapeutic targets of (5-Methyl-3-phenylpyrazol-1-yl)methanol. The following experimental workflow is proposed:

Figure 1: A phased experimental workflow for target identification and validation.

Phase 1: Broad Screening and Hit Identification

The initial phase focuses on high-throughput screening to identify promising target classes.

3.1.1 In Silico Molecular Docking

-

Objective: To computationally predict the binding affinity of (5-Methyl-3-phenylpyrazol-1-yl)methanol against a library of known protein structures, including various kinases, COX-1, and COX-2.

-

Methodology:

-

Obtain the 3D structure of (5-Methyl-3-phenylpyrazol-1-yl)methanol and perform energy minimization.

-

Prepare the crystal structures of target proteins from the Protein Data Bank (PDB).

-

Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and score of the compound in the active site of each target.

-

Analyze the docking results to prioritize targets for in vitro screening.

-

3.1.2 In Vitro Screening Panels

-

Broad Kinase Panel: Screen the compound against a large panel of recombinant human kinases (e.g., >300 kinases) at a fixed concentration (e.g., 10 µM). The output will be percent inhibition for each kinase.

-

COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to determine the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.

-

Antimicrobial Panel: Screen against a panel of clinically relevant bacteria and fungi (e.g., ESKAPE pathogens) to determine the Minimum Inhibitory Concentration (MIC).

Phase 2: In Vitro Target Validation and Characterization

Once initial "hits" are identified, the next phase focuses on confirming these interactions and characterizing the binding kinetics.

3.2.1 IC50 Determination

-

Objective: To determine the concentration of (5-Methyl-3-phenylpyrazol-1-yl)methanol required to inhibit 50% of the target enzyme's activity.

-

Methodology:

-

Perform a dose-response experiment with a serial dilution of the compound against the purified target enzyme.

-

Measure enzyme activity at each concentration.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

| Hypothetical Target | Predicted IC50 (nM) | Rationale |

| JAK2 | 50 - 200 | Based on the activity of other pyrazole-based JAK inhibitors. |

| BRAF (V600E) | 100 - 500 | Structural similarities to known BRAF inhibitors. |

| COX-2 | 200 - 1000 | Diaryl heterocycle motif suggests potential for COX-2 inhibition. |

| S. aureus Gyrase | >10,000 | Lower probability without specific structural features for this target. |

Table 1: Hypothetical IC50 values for (5-Methyl-3-phenylpyrazol-1-yl)methanol against prioritized targets.

3.2.2 Mechanism of Inhibition and Binding Affinity Studies

-

Objective: To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive) and to directly measure the binding affinity.

-

Techniques:

-

Enzyme Kinetics: Perform kinetic studies by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free techniques provide direct measurement of binding affinity (KD), and association/dissociation rates.

-

Phase 3: Cellular Target Engagement and Functional Consequences

The final phase aims to confirm that the compound interacts with its intended target in a cellular context and elicits a functional response.

3.3.1 Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide evidence of target engagement in intact cells.

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

-

Methodology:

-

Treat cells with the compound or vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Pellet the aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.

-

3.3.2 Downstream Signaling and Functional Assays

-

Objective: To demonstrate that target engagement leads to a measurable biological effect.

-

Methodology (Example for a Kinase Target):

-

Treat a relevant cell line with the compound.

-

Perform Western blotting to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would indicate target inhibition.

-

Conduct functional assays such as cell proliferation assays (e.g., MTS, BrdU) or cytokine release assays (e.g., ELISA) to measure the phenotypic outcome of target inhibition. Preliminary studies on similar pyrazole derivatives have shown effects on cell cycle arrest and autophagy in cancer cell lines.[13]

-

Figure 2: Hypothetical signaling pathway (MAPK) targeted by the compound.

Conclusion and Future Directions

While (5-Methyl-3-phenylpyrazol-1-yl)methanol is a relatively uncharacterized molecule, its pyrazole core strongly suggests a high potential for therapeutic activity. The systematic approach outlined in this guide, progressing from broad in silico and in vitro screening to rigorous cellular target validation, provides a clear and efficient path to uncovering its mechanism of action and identifying its primary therapeutic targets.

Successful identification of a validated target will pave the way for lead optimization studies. Structure-activity relationship (SAR) studies can be initiated to modify the substituents on the pyrazole and phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug candidate is arduous, but the foundational strategy detailed herein provides the essential first steps for unlocking the potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol.

References

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.).

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.

- Zhang, L., Wang, Y., Zhang, J., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1179–1203.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Open Chemistry, 16(1), 34-59.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

- Kumar, A., & Kumar, K. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(23), 14163-14179.

- Zhang, L., Wang, Y., Zhang, J., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7).

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Chemistry, 2022, 1-20.

- Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega, 7(43), 38243-38271.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 667233.

- Wang, Z., Wang, J., Xie, C., Li, X., & Zhu, H. (2011). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European journal of medicinal chemistry, 46(1), 135–142.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of the Mexican Chemical Society, 65(1), 72-87.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijnrd.org [ijnrd.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 10. jchr.org [jchr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of (5-Methyl-3-phenylpyrazol-1-yl)methanol

This technical guide details the stability profile, degradation mechanisms, and handling protocols for (5-Methyl-3-phenylpyrazol-1-yl)methanol (CAS 369401-86-5).

Technical Guide & Whitepaper

Executive Summary

(5-Methyl-3-phenylpyrazol-1-yl)methanol is a specialized heterocyclic intermediate characterized by an

This guide provides a mechanistic breakdown of its degradation, validated stability-indicating protocols, and storage mandates to ensure integrity during drug development workflows.

Key Stability Metrics

| Parameter | Characteristic | Critical Insight |

| CAS Number | 369401-86-5 | Distinct from |

| Chemical Class | Hemiaminal structure; prone to retro-aldol-like hydrolysis. | |

| Solid State | Stable (MP: 145–146 °C) | Hygroscopicity may trigger surface hydrolysis. |

| Solution State | Unstable | Equilibrium-driven release of Formaldehyde (HCHO). |

| Major Degradant | 5-Methyl-3-phenylpyrazole | Formed via de-hydroxymethylation. |

Chemical Structure & Reactivity Profile

The stability of this molecule is dictated by the N1-hydroxymethyl group . Unlike carbon-bound alcohols (e.g., benzyl alcohol), the

The Equilibrium Trap

In solution, the compound exists in a dynamic equilibrium with its precursors. This is not a simple decomposition but a reversible dissociation.

-

Forward Reaction (Synthesis): Favored at high HCHO concentrations and neutral/basic pH.

-

Reverse Reaction (Degradation): Favored by:

-

Dilution: Low concentration shifts equilibrium to the right (Le Chatelier's principle).

-

Heat: Increases the rate of dissociation.

-

Acid/Base Catalysis: Accelerates the proton transfer required for cleavage.

-

Formaldehyde Removal: If HCHO evaporates or is consumed by side reactions, the starting material is depleted.

-

Degradation Mechanisms

Pathway A: Retro-Hydroxymethylation (Hydrolysis)

This is the primary degradation pathway. In the presence of water or protic solvents, the C-N bond weakens.

-

Mechanism: Protonation of the hydroxyl oxygen (acid catalysis) or deprotonation of the hydroxyl group (base catalysis) facilitates the expulsion of formaldehyde.

-

Product: 3-Phenyl-5-methylpyrazole (Solid precipitate often observed if solubility differs).

Pathway B: Methylene-Bridged Dimerization

If the released formaldehyde is not removed, it can react with two equivalents of the parent pyrazole (or one parent and one intact molecule) to form a stable dimer.

-

Structure:

-Methylenebis(3-phenyl-5-methylpyrazole). -

Trigger: High concentrations in solution and prolonged heating. This is an irreversible "sink" for the material.

Pathway C: Oxidation (Minor)

While less common than hydrolysis, the primary alcohol group is susceptible to oxidation to the corresponding carboxylic acid (

Mechanistic Visualization (Graphviz)

Caption: Primary degradation pathways showing the reversible hydrolysis to parent pyrazole and irreversible dimerization.

Experimental Protocols

Synthesis Validation (For Reference Standard)

To accurately monitor degradation, you must synthesize the parent pyrazole (degradant) as a reference standard if not commercially available.

-

Reagents: 3-Phenyl-5-methylpyrazole (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Ethanol.

-

Procedure: Reflux for 2 hours. Cool to precipitate the

-hydroxymethyl product. -

Key Observation: If the reaction is left at reflux too long without excess HCHO, dimerization increases.

Forced Degradation Study Protocol

This protocol is designed to determine the "soft spots" of the molecule for regulatory filing.

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile (ACN). Note: Avoid Methanol as it can react with released HCHO to form hemiformals, complicating analysis.

Step 2: Stress Conditions

| Condition | Procedure | Timepoints | Expected Outcome |

| Acid Hydrolysis | Add 0.1 N HCl to stock (1:1 v/v). Store at RT.[1] | 1h, 4h, 24h | Rapid conversion to Parent Pyrazole. |

| Base Hydrolysis | Add 0.1 N NaOH to stock (1:1 v/v). Store at RT.[1] | 1h, 4h, 24h | Rapid conversion to Parent Pyrazole + Cannizzaro on HCHO. |

| Thermal (Solid) | Heat neat solid at 80°C (open vial). | 24h, 7 days | Loss of mass (HCHO evolution), surface crusting. |

| Thermal (Solution) | Heat solution at 60°C in sealed vial. | 4h, 24h | Equilibrium shift; potential dimer formation. |

Step 3: Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Target Peaks:

-

HCHO: Not visible by standard UV (requires DNPH derivatization if quantification is needed).

-

Parent Pyrazole: Will elute later than the N-hydroxymethyl target (loss of polar -OH group makes it more hydrophobic).

-

Target Molecule: Elutes earlier than parent.

-

Formaldehyde Quantification (Optional)

To prove the mechanism, quantify released formaldehyde using the Nash Reagent method (colorimetric) or DNPH derivatization followed by HPLC.

Storage & Handling Directives

Based on the instability profile, the following handling procedures are mandatory for maintaining purity >98%.

-

Temperature: Store at -20°C for long-term storage. 2-8°C is acceptable for active use (<1 month).

-

Atmosphere: Store under Argon or Nitrogen . Moisture promotes hydrolysis; Oxygen promotes minor oxidation.

-

Container: Tightly sealed glass vials. Avoid unlined plastic caps which may absorb formaldehyde or allow moisture ingress.

-

In Solution:

-

NEVER store in solution for long periods. Prepare fresh immediately before use.

-

If solution storage is unavoidable, use anhydrous aprotic solvents (DMSO-d6, dry THF) and store at -20°C.

-

Avoid acidic buffers.

-

References

-

Synthesis & Characterization: Bouabdallah, I., et al. "1-Hydroxymethyl-3-phenyl-5-methylpyrazole."[2] Molbank, 2005, M427.[2][3] Link

-

Silatrane Derivatives: Verma, S. C., Nasim, M., & Venkataramani, P. S. "Heterocyclic substituted silatranes. Part II. Synthesis and characterization." Phosphorus, Sulfur, and Silicon and the Related Elements, 2001.[3] Link

- General N-Hydroxymethyl Stability: Bundgaard, H., & Falch, E. "Prodrugs of N-hydroxymethyl compounds." Journal of Pharmaceutical Sciences. (Contextual grounding on hemiaminal stability).

-

Analytical Methodologies: "Standard Practices for Forced Degradation Studies of Pharmaceuticals." International Conference on Harmonisation (ICH) Guidelines Q1A(R2). Link

Sources

Application Note: In Vitro Characterization of (5-Methyl-3-phenylpyrazol-1-yl)methanol

Part 1: Core Directive & Executive Summary

The Challenge: Investigating a Labile Scaffold

(5-Methyl-3-phenylpyrazol-1-yl)methanol (MPPM ) represents a specific class of N-hydroxymethyl pyrazoles. Unlike standard small molecule inhibitors, this compound features a hydroxymethyl group attached to the pyrazole nitrogen (N1).

Critical Scientific Insight: N-hydroxymethyl compounds are often in dynamic equilibrium with their parent amine (in this case, 3-phenyl-5-methylpyrazole) and formaldehyde, particularly in aqueous, physiological buffers. Therefore, any in vitro protocol must rigorously distinguish between the activity of the intact molecule, the parent scaffold (often an antioxidant/free-radical scavenger analogous to Edaravone), and the potential cytotoxicity of released formaldehyde.

This guide provides a self-validating experimental framework to characterize MPPM, moving from chemical stability to biological phenotype (cytotoxicity and antioxidant potential).

Part 2: Scientific Integrity & Logic (Protocols)

Phase 1: Preparation & Stability Validation (The "Go/No-Go" Step)

Before applying MPPM to cells, you must define its half-life (

Protocol 1.1: Stock Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

99.9%). -

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (protect from light/hydrolysis). Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1.2: Hydrolytic Stability Assay (HPLC)

Objective: Determine if MPPM remains intact in DMEM/RPMI media.

-

Preparation: Dilute MPPM stock to 100 µM in:

-

Condition A: PBS (pH 7.4).

-

Condition B: Complete Cell Culture Media (e.g., DMEM + 10% FBS).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at

hours. -

Quenching: Immediately mix 1:1 with cold Acetonitrile to precipitate proteins (for Cond. B). Centrifuge (10,000 x g, 5 min).

-

Analysis: Inject supernatant into HPLC (C18 column).

-

Monitor: Disappearance of MPPM peak and appearance of the parent 3-phenyl-5-methylpyrazole peak.

-

-

Decision Gate:

-

If

: The compound is a prodrug or formaldehyde releaser . Biological effects will likely mirror the parent scaffold or formaldehyde toxicity. -

If

: Proceed with MPPM as a stable chemical entity.

-

Phase 2: Cytotoxicity & Antiproliferative Profiling

Based on structural analogs (phenyl-pyrazoles), MPPM is hypothesized to exhibit anticancer activity via cell cycle arrest or antioxidant mechanisms.

Protocol 2.1: Dose-Response Viability Assay (CCK-8/MTS)

Target Cells: A549 (Lung Carcinoma) and HepG2 (Hepatocellular Carcinoma) — Selected based on literature sensitivity to pyrazole derivatives.

Workflow:

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

-

Treatment:

-

Experimental: MPPM (8-point serial dilution: 0.1 µM to 100 µM).

-

Negative Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1 µM) or Edaravone (if testing antioxidant protection).

-

Formaldehyde Control: If Protocol 1.2 showed instability, include a Formaldehyde dose-response curve to rule out artifactual toxicity.

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4 h. Measure Absorbance at 450 nm.

-

Analysis: Fit data to a 4-parameter logistic curve to calculate IC

.

Phase 3: Mechanistic Validation (ROS & Cell Cycle)

If MPPM shows activity, determine if it acts as an antioxidant (scavenger) or a cell cycle inhibitor.

Protocol 3.1: ROS Scavenging Assay (H2DCFDA)

Rationale: The parent scaffold (3-phenyl-5-methylpyrazole) is structurally related to Edaravone, a known free radical scavenger.

-

Staining: Load A549 cells with 10 µM H

DCFDA (fluorescent ROS probe) for 30 min in serum-free media. -

Induction (Optional): Induce oxidative stress with H

O -

Measurement: Flow Cytometry (FITC channel).

-

Outcome: A left-shift in fluorescence intensity indicates ROS scavenging activity.

-

Protocol 3.2: Cell Cycle Analysis (Propidium Iodide)

Rationale: Pyrazole-methanol derivatives have been reported to induce G2/M arrest.

-

Treatment: Treat cells with MPPM at IC

concentration for 24 h. -

Fixation: Harvest cells, wash, and fix in 70% cold ethanol (-20°C, >2 h).

-

Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Analysis: Flow Cytometry. Analyze DNA content histograms for G0/G1, S, and G2/M populations.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

Figure 1: Decision tree for MPPM characterization, prioritizing chemical stability validation prior to biological phenotyping.

Mechanism of Action Hypothesis

Figure 2: Putative breakdown pathway of MPPM. Biological activity may stem from the intact molecule or its hydrolysis products.

Data Summary Table: Expected Outcomes

| Assay | Readout | Interpretation (Active) | Interpretation (Inactive) |

| Stability (HPLC) | % Area Under Curve | >90% intact at 24h = Stable | Rapid degradation = Prodrug behavior |

| Viability (CCK-8) | IC | < 10 µM = Potent Cytotoxic | > 50 µM = Weak/Non-toxic |

| Cell Cycle | % G2/M Phase | Increase > 20% vs Control | No change in distribution |

| ROS Levels | Fluorescence (MFI) | Decrease (Shift Left) | No change vs H |

References

-

Li, S., et al. (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry.

- Grounding: Establishes the anticancer potential (A549 cells)

-

Santa Cruz Biotechnology. (2023). (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol Product Data.

- Grounding: Provides chemical handling and structural context for pyrazole-methanol analogs.

-

BenchChem. (2025).[1] Stability and Storage of Pyrazole Compounds.[1]

- Grounding: Validates the requirement for stability testing due to tautomerism and hydrolysis risks in pyrazole deriv

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11227224, (5-Methyl-3-phenylpyrazol-1-yl)methanol.

- Grounding: Confirms the specific chemical identity and CAS 369401-86-5.

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Status: Operational Ticket Focus: Troubleshooting Regioisomer Mixtures (1,3- vs. 1,5-substitution) Assigned Specialist: Senior Application Scientist

Introduction: The "Isomer Trap" in Pyrazole Chemistry

Welcome to the technical support hub. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of two isomers. In the synthesis of substituted pyrazoles—particularly when condensing unsymmetrical 1,3-dicarbonyls with substituted hydrazines (Knorr synthesis)—regioselectivity is the primary failure mode.[1]

The core issue stems from the competing nucleophilicity of the hydrazine nitrogens and the competing electrophilicity of the carbonyl centers. This guide moves beyond "trial and error" by applying mechanistic causality to force a single outcome.

Module 1: Troubleshooting the Knorr Condensation

User Issue: "I reacted an unsymmetrical 1,3-diketone with methylhydrazine and got a 60:40 mixture of isomers. How do I fix this?"

Root Cause Analysis

The Knorr reaction proceeds via two pathways:

-

Pathway A: The terminal hydrazine nitrogen (

) attacks the most reactive carbonyl. -

Pathway B: The internal hydrazine nitrogen (

) attacks the most reactive carbonyl.

In neutral solvents like ethanol, these rates are often comparable, leading to mixtures.

Solution 1: The Fluorinated Solvent Switch (The "HFIP Effect")

Standard protic solvents (EtOH, MeOH) rely on hydrogen bonding that can stabilize both transition states. Fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are strong hydrogen bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl and stabilize specific intermediates, often driving the reaction toward the 1,5-isomer (or 5-hydroxy pyrazoline intermediate) with high selectivity.

Protocol 1: HFIP-Mediated Regioselective Synthesis

-

Reagents: Unsymmetrical 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv).

-

Solvent: HFIP (0.5 M concentration).

-

Procedure:

-

Dissolve diketone in HFIP at room temperature.

-

Add hydrazine dropwise (exothermic).

-

Stir at 25 °C for 1–2 hours.

-

Evaporate solvent (HFIP can be recovered).

-

Result: Typically >95:5 ratio favoring the 5-substituted isomer.

-

Solution 2: pH-Controlled Nucleophilicity

-

Acidic Conditions (HCl/AcOH): Protonation of the hydrazine reduces the nucleophilicity of the internal nitrogen significantly more than the terminal

. This forces the terminal -

Basic Conditions: De-protonation increases the nucleophilicity of the internal nitrogen.

Visualizing the Pathway

Caption: Divergent pathways in Knorr synthesis. HFIP and Lewis acids typically favor the formation of the 1,5-isomer via Intermediate A.

Module 2: Guaranteeing Selectivity with Enaminones

User Issue: "My diketone is too unstable or gives poor selectivity even with HFIP."

The Fix: Stop using diketones. Use Enaminones (

-

Mechanism: The hydrazine

(hard nucleophile) exclusively attacks the carbonyl (hard electrophile) first. The internal nitrogen then displaces the amine. -

Result: Exclusive formation of the 1,3-disubstituted pyrazole (inverse of the typical Knorr major product).

Protocol 2: Enaminone Cyclization

-

Preparation: React acetyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 2-4 hours to generate the enaminone.

-

Cyclization:

Module 3: Regioselective N-Alkylation of Pyrazoles

User Issue: "I have an unsubstituted pyrazole (NH). When I add an alkyl halide, I get a mixture of N1 and N2 alkylation."

The "Switch" Strategy

Tautomerism in NH-pyrazoles means both nitrogens are nucleophilic. You can control the site of alkylation by choosing the right Base-Solvent System .

| Condition | Mechanism | Major Product |

| NaH / THF | Irreversible deprotonation creates a "naked" anion. Alkylation is governed by sterics (attack at the less hindered Nitrogen) and coordination to the Na+ ion. | 1,3-Isomer (usually) |

| K₂CO₃ / Acetone | Weaker base, thermodynamic equilibration. | Mixture (Substrate dependent) |

| Base / HFIP | Hydrogen bonding to the pyrazole lone pairs shields specific sites. | 1,5-Isomer (Switch in selectivity) |

| Mukaiyama Condensation | MgBr2 / DIPEA. | 1,5-Isomer (Chelation control) |

Decision Tree for N-Alkylation

Caption: Strategic selection of base and solvent can invert regioselectivity in N-alkylation.

Module 4: Characterization - How to Verify Your Isomer

User Issue: "I have a product, but I don't know if it's the 1,3 or 1,5 isomer."

Do not rely solely on 1H NMR splitting. Use NOE (Nuclear Overhauser Effect) or HMBC .

Diagnostic Table: 1,3 vs 1,5 Isomers

| Feature | 1,3-Disubstituted | 1,5-Disubstituted |

| NOE Correlation | Strong NOE between N-Methyl/Aryl and H5 (ring proton). | Strong NOE between N-Methyl/Aryl and Substituent at C5 . |

| 13C NMR (C3 vs C5) | C3 is typically downfield (δ 140-150) compared to C5. | C5 is typically upfield (δ 130-140) due to steric compression if bulky groups are present. |

| Solvent Shift | Minimal shift in different solvents. | Significant shift in C5 signal when changing from CDCl3 to DMSO-d6. |

The "Gold Standard" Experiment: Run a 1D NOE difference spectrum . Irradiate the N-substituent (e.g., N-Me).

-

If you see enhancement of the ring proton , you have the 1,3-isomer .

-

If you see enhancement of the side-chain substituent , you have the 1,5-isomer .

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. Demonstrates the "HFIP effect" for favoring 1,5-isomers.

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones . Organic Letters. A base-mediated cycloaddition approach avoiding diketones.[4]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles . Molecules. Details the use of NaH vs Carbonates to switch N1/N2 selectivity.

-

Reactivity of Cross-Conjugated Enynones in Cyclocondensations . The Journal of Organic Chemistry. Explains the use of enaminone-type substrates for predictable regiocontrol.

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis . Reaction Chemistry & Engineering. A kinetic study revealing why standard conditions lead to mixtures.

Sources

- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of column chromatography for pyrazoles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of pyrazole derivatives, offering probable causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Isomers/Impurities

Symptoms:

-

You observe multiple overlapping spots on the Thin-Layer Chromatography (TLC) plate.[1]

-

Fractions collected from the column contain a mixture of your desired product and impurities.

-

NMR analysis of the purified product shows duplicate sets of peaks, indicating the presence of regioisomers.[1]

Probable Causes:

-

Similar Polarity of Compounds: Regioisomers and other closely related impurities often have very similar polarities, making them difficult to resolve with standard chromatographic conditions.[2]

-

Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity to differentiate between the compounds.[3]

-

Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks and poor separation.[2][3]

-

Poor Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and inefficient separation.[3]

Solutions:

-

Optimize the Mobile Phase:

-

TLC is Key: Before running a column, meticulously screen various solvent systems using TLC. The ideal system should provide a clear separation of spots and an Rf value between 0.2 and 0.4 for your target compound.[3]

-

Adjust Polarity: If separation is poor, try a shallower solvent gradient or isocratic elution with a finely tuned solvent ratio.[2] For example, instead of a large jump from 10% to 20% ethyl acetate in hexanes, try smaller increments.

-

Change Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system altogether. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions with the stationary phase and improve separation.[3]

-

-

Refine Your Technique:

-

Reduce Sample Load: A general guideline is to load 1-5% of the stationary phase's mass.[3] Overloading is a common cause of poor resolution.

-

Dry Loading: For compounds that are not very soluble in the initial mobile phase, or to achieve a very tight band at the start, use the dry loading technique.[2][4] Dissolve your crude mixture in a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[2][4]

-

-

Consider an Alternative Stationary Phase:

-

If standard silica gel fails to provide adequate separation, especially for challenging mixtures, consider silica with a higher surface area, which can increase compound retention and loading capacity.[5]

-

Issue 2: Compound Degradation on the Column

Symptoms:

-

You observe streaking on the TLC plate.

-

The yield of your purified product is significantly lower than expected.

-

You notice the appearance of new, often more polar, spots on the TLC of your collected fractions.

Probable Causes:

-

Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive pyrazole derivatives.[2] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups, leading to decomposition.[4]

-

Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.[2][3]

Solutions:

-

Deactivate the Silica Gel:

-

Use an Alternative Stationary Phase:

-

Work Efficiently:

Issue 3: Compound Fails to Elute or Elutes Very Slowly

Symptoms:

-

Your compound remains at the top of the column and does not move even with an increasingly polar mobile phase.

-

The compound streaks down the column instead of moving as a defined band.

Probable Causes:

-

Insufficiently Polar Mobile Phase: The solvent system may not be strong enough to displace your highly polar compound from the stationary phase.[3]

-

Strong Interaction with Silica: The pyrazole nitrogen atoms may be strongly adsorbing to the acidic sites on the silica gel.

Solutions:

-

Increase Mobile Phase Polarity:

-

Gradually increase the percentage of the polar solvent in your mobile phase. For example, if a high concentration of ethyl acetate in hexanes is ineffective, consider adding a stronger solvent like methanol to your eluent system.[3] A common system for more polar compounds is a gradient of methanol in dichloromethane.[3]

-

-

Consider Reversed-Phase Chromatography:

-

If your compound is too polar for normal-phase chromatography, reversed-phase chromatography is an excellent alternative.[3]

-

Stationary Phase: C18 columns are commonly employed.[2]

-

Mobile Phase: Typical mobile phases include gradients of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).[3]

-

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: Standard silica gel (230-400 mesh for flash chromatography) is the most widely used stationary phase for the purification of pyrazole derivatives due to its versatility and cost-effectiveness.[2][3]

Q2: What are the typical mobile phase systems for pyrazole purification?

A2: The choice of mobile phase is highly dependent on the polarity of the specific pyrazole derivative. Common systems for normal-phase chromatography include gradients of:

Q3: My crude product is not soluble in my chosen mobile phase. How should I load my column?

A3: This is a common challenge. The preferred method is "dry loading".[2][4] Dissolve your crude product in a minimal amount of a strong solvent in which it is soluble (e.g., dichloromethane, methanol, or even DMF for poorly soluble compounds).[2][9] Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column.[2][4]

Q4: How can I purify chiral pyrazole derivatives?

A4: The separation of enantiomers requires specialized techniques. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[2] Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have shown excellent capabilities for resolving racemic pyrazole derivatives.[2][10][11]

Q5: My purified pyrazole is colored, but it should be colorless. How can I fix this?

A5: Colored impurities are often trace byproducts from the synthesis, such as decomposition of the hydrazine starting material.[1] You can try the following:

-

Charcoal Treatment: Dissolve the colored product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through a pad of celite.[1][4] The charcoal will adsorb many colored impurities.

-

Silica Gel Plug: Dissolve your compound and pass it through a short column ("plug") of silica gel. The highly polar colored impurities may be retained at the top.[4]

-

Recrystallization: This technique can be very effective at removing colored impurities, which often remain in the mother liquor.[4]

| Technique | Stationary Phase | Typical Mobile Phase | Best For... | References |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | General purification, separation of regioisomers. | [2][12] |

| Flash Chromatography | Deactivated Silica Gel | Hexane/EtOAc + 0.1-1% Et₃N | Acid-sensitive or basic pyrazoles. | [3][4][13] |

| Flash Chromatography | Neutral Alumina | Hexane/Ethyl Acetate | Highly basic pyrazoles to avoid degradation. | [4] |

| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile or Water/Methanol | Highly polar pyrazole derivatives. | [2][3] |

| Chiral HPLC | Polysaccharide-based CSPs | Normal or Polar Organic Modes | Separation of enantiomers. | [2][10][11] |

| Table 1: Summary of Common Chromatographic Conditions for Pyrazole Derivatives. |

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized procedure for the purification of a pyrazole derivative using standard silica gel flash chromatography.

1. Preparation and TLC Analysis:

-

Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using various ratios of a solvent system (e.g., ethyl acetate/hexane) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[3][4]

2. Column Packing:

-

Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).[2]

-

Pour the slurry into the column and use positive air pressure to pack it tightly and uniformly, ensuring no air bubbles are trapped.[2]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]

3. Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the sand layer.

-

Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel as described in FAQ #3. Carefully add the resulting powder to the top of the column.[2][4]

4. Elution and Fraction Collection:

-

Begin eluting the column with the initial mobile phase, applying positive air pressure for a consistent flow rate.[2]

-

If a gradient elution is required, gradually increase the polarity of the mobile phase according to your TLC optimization.

-

Collect fractions in an organized manner (e.g., in test tubes in a rack).

-

Monitor the collected fractions by TLC to identify which ones contain your pure product.[2]

5. Post-Processing:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrazole derivative.[2]

References

-

Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. Available at: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. AWS. Available at: [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

-

Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. PMC. Available at: [Link]

-

Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

-

Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

scale-up synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol challenges

Answering the user's request.## Technical Support Center: Scale-Up Synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol

Introduction: Welcome to the technical support center for the scale-up synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. While the N-hydroxymethylation of 5-methyl-3-phenyl-1H-pyrazole appears straightforward on paper, its transition from laboratory scale to pilot or commercial scale presents a unique set of challenges. These can range from managing reaction exotherms and controlling impurity profiles to achieving consistent crystallization and ensuring operator safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple procedural steps to explain the underlying causality and logic. Our goal is to equip you with the expertise to anticipate, troubleshoot, and overcome the common hurdles in the large-scale production of this important intermediate.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that may arise during the synthesis campaign.

Question 1: My reaction has stalled, showing low or incomplete conversion of the starting pyrazole. What are the likely causes and how can I fix it?

Answer: Low or incomplete conversion is a common scale-up issue stemming from several potential factors related to kinetics and reagent stability.

-

Probable Cause 1: Ineffective Formaldehyde Reagent. The reactivity of formaldehyde is highly dependent on its form. At scale, using aqueous formalin (37% solution) is common, but its equilibrium with non-reactive polymers (paraformaldehyde) and methanol stabilizer can affect kinetics. If using solid paraformaldehyde, depolymerization might be inefficient.

-

Solution:

-

For Formalin: Ensure the grade of formalin is appropriate and consider a gentle pre-heating step (e.g., to 40-50°C) in the presence of the base catalyst before adding the pyrazole. This helps shift the equilibrium towards monomeric formaldehyde.

-

For Paraformaldehyde: The depolymerization process is critical. Ensure sufficient heating and catalyst presence to fully convert it to gaseous or dissolved formaldehyde before the main reaction phase. Inadequate depolymerization is a primary cause of stalled reactions.

-

-

-

Probable Cause 2: Poor Temperature Control. The hydroxymethylation reaction is exothermic.[1] On a large scale, inefficient heat removal can lead to localized "hot spots" where side reactions or degradation can occur, while an overly low temperature can slow the reaction to a crawl.

-

Solution: Implement a robust temperature control strategy. Use a jacketed reactor with a reliable heating/cooling system. The addition of the 5-methyl-3-phenyl-1H-pyrazole should be done portion-wise or via a controlled addition funnel to manage the exotherm effectively, maintaining the optimal reaction temperature (typically 50-70°C, process-dependent).

-

-

Probable Cause 3: Inadequate Mixing. As scale increases, achieving homogeneous mixing becomes more difficult.[2] Poor agitation can lead to localized reagent concentration imbalances, hindering the reaction.

-

Solution: Ensure the reactor's agitator (impeller type, speed) is suitable for the batch volume and viscosity. Baffles within the reactor are crucial to prevent vortexing and ensure effective mixing.

-

-

Probable Cause 4: Incorrect pH or Base Inactivity. The reaction is typically base-catalyzed. The choice and amount of base are critical. An insufficient amount will result in slow kinetics, while an overly strong or concentrated base can promote undesired Cannizzaro reactions with formaldehyde.

-

Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or a carefully controlled amount of aqueous sodium hydroxide (NaOH). The pH should be maintained in the weakly basic range (pH 8-10). Monitor the pH throughout the reaction.

-

Question 2: I'm observing a significant amount of a high-molecular-weight impurity, likely the bis(5-methyl-3-phenylpyrazol-1-yl)methane. How can I prevent its formation?

Answer: The formation of this "dimer" impurity is a classic side reaction for N-hydroxymethyl compounds. It occurs when the product, (5-methyl-3-phenylpyrazol-1-yl)methanol, reacts with a second molecule of the starting pyrazole, eliminating water. This process is often catalyzed by acid or heat.

-

Probable Cause 1: Low pH Excursions. If the reaction mixture becomes acidic at any point, particularly during work-up, the hydroxyl group of the product can be protonated, forming a reactive carbocation that is readily attacked by another pyrazole molecule.

-

Solution: Maintain strict pH control throughout the process. Ensure the reaction is run under basic conditions. During the work-up or quench step, avoid strong acids. If a neutralization step is required, use a buffered or weak acid solution and do not overshoot to an acidic pH.

-

-

Probable Cause 2: Excessive Reaction Temperature or Time. Higher temperatures can promote this condensation reaction even under neutral or basic conditions.

-

Solution: Adhere to the validated optimal temperature range. Once the reaction reaches completion (as determined by in-process controls like HPLC), cool the batch promptly. Avoid prolonged heating cycles.

-

-

Probable Cause 3: Incorrect Reagent Stoichiometry. Having a large excess of the starting pyrazole relative to formaldehyde can drive the formation of the bis-pyrazolylmethane impurity.

-

Solution: Use a slight excess of formaldehyde (e.g., 1.1 to 1.3 molar equivalents) to ensure the pyrazole is the limiting reagent. A "reverse addition" strategy, where the pyrazole solution is added to the formaldehyde/base mixture, can also be effective in maintaining a low concentration of free pyrazole at any given time.

-

Question 3: During crystallization, my product is oiling out or forming a sticky solid that is difficult to filter and dry. What should I do?

Answer: This is a common and frustrating issue in scale-up crystallization, often caused by impurities or suboptimal crystallization conditions.

-

Probable Cause 1: High Impurity Load. The presence of unreacted starting materials, the bis-pyrazolylmethane impurity, or other side products can act as a eutectic mixture, depressing the melting point and inhibiting proper crystal lattice formation.

-

Solution:

-

Pre-Purification: Before crystallization, perform a work-up to remove major impurities. This could include aqueous washes to remove salts and water-soluble components, or a charcoal treatment to remove colored impurities.

-

Purity Check: Ensure the crude material meets a minimum purity specification before attempting crystallization.

-

-

-

Probable Cause 2: Incorrect Solvent System or Supersaturation. The chosen solvent system may not be optimal for scale-up, or the solution may be cooled too quickly, leading to rapid precipitation (oiling out) rather than controlled crystal growth.

-

Solution:

-

Solvent Screening: Re-evaluate the solvent system. A mixture, such as Toluene/Heptane or Ethyl Acetate/Hexane, often provides better control than a single solvent. The first solvent dissolves the product, and the second (anti-solvent) induces crystallization.

-

Controlled Cooling: Implement a programmed cooling ramp in the reactor. A slow cooling rate (e.g., 5-10°C per hour) is crucial for growing well-defined, filterable crystals.

-

Seeding: Introduce a small quantity of pure product crystals at the point of supersaturation (the "cloud point") to promote heterogeneous nucleation and controlled crystal growth.

-

-

Question 4: I'm concerned about the thermal stability of the product during drying. Are there any risks?

Answer: Yes, N-hydroxymethylpyrazoles can exhibit limited thermal stability.[3] Aggressive drying at elevated temperatures can lead to decomposition.

-

Probable Cause: Thermal Decomposition. The C-N bond can be labile, and heating can cause a retro-reaction to regenerate the starting pyrazole and formaldehyde, or lead to the formation of the bis-pyrazolylmethane impurity and other degradation products. Some nitrogen-rich heterocyclic compounds can also pose energetic risks if heated excessively.[4][5][6]

-

Solution:

-

Low-Temperature Drying: Dry the isolated product under high vacuum at a mild temperature (e.g., 35-45°C). The exact temperature should be determined by thermal analysis.

-

Thermal Analysis: Before finalizing the drying protocol, perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small sample. This will identify the melting point and the onset temperature of decomposition, providing a safe upper limit for all heating operations.

-

Nitrogen Sweep: Using a gentle sweep of dry nitrogen in the vacuum oven can help carry away residual solvents more efficiently without requiring higher temperatures.

-

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of (5-Methyl-3-phenylpyrazol-1-yl)methanol? The reaction is a base-catalyzed nucleophilic addition. The N1 nitrogen of the 5-methyl-3-phenyl-1H-pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The base (e.g., OH⁻) deprotonates the pyrazole N-H, increasing its nucleophilicity and facilitating the attack. A subsequent protonation step (from water or another proton source) yields the final hydroxymethyl product.

Q2: How is the starting material, 5-methyl-3-phenyl-1H-pyrazole, typically synthesized at an industrial scale? The most common and industrially viable method is the Knorr pyrazole synthesis or a variation thereof.[7] This involves the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound.[8][9] For this specific molecule, 1-phenylbutane-1,3-dione (benzoylacetone) would be the appropriate dicarbonyl starting material. The reaction is typically carried out in a solvent like ethanol or acetic acid and proceeds via a hydrazone intermediate which then cyclizes and dehydrates to form the pyrazole ring.[10]

Q3: What are the most critical safety precautions for handling formaldehyde and phenylhydrazine at scale? Both reagents present significant hazards that must be managed with strict engineering controls and personal protective equipment (PPE).

-

Formaldehyde: It is a known human carcinogen, a potent sensitizer, and is toxic and corrosive.[11][12][13]

-

Controls: Use in a closed-system reactor to prevent vapor release. All transfers should be done via dedicated lines. Local exhaust ventilation is mandatory. A scrubber system should be in place to neutralize any off-gassing.

-

PPE: Operators must use chemical-resistant gloves, splash goggles, a face shield, and a full-face respirator with cartridges appropriate for formaldehyde.[14]

-

-

Phenylhydrazine: It is toxic, a suspected carcinogen, and readily absorbed through the skin.

-

Controls: Similar to formaldehyde, use closed systems for all handling and charging operations.

-